molecular formula C8H15NO B11921756 2-(Piperidin-4-yl)prop-2-en-1-ol

2-(Piperidin-4-yl)prop-2-en-1-ol

Cat. No.: B11921756
M. Wt: 141.21 g/mol
InChI Key: FTVCHSRITWENKX-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)prop-2-en-1-ol is an organic compound that features a piperidine ring, a six-membered heterocyclic structure containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of piperidine with propargyl alcohol under specific conditions to yield the desired product . Another method includes the use of allyl bromide and piperidine in the presence of a base to form the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted alcohols .

Scientific Research Applications

2-(Piperidin-4-yl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a piperidine ring and an allyl alcohol group, providing a versatile scaffold for further chemical modifications and applications .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-piperidin-4-ylprop-2-en-1-ol

InChI

InChI=1S/C8H15NO/c1-7(6-10)8-2-4-9-5-3-8/h8-10H,1-6H2

InChI Key

FTVCHSRITWENKX-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)C1CCNCC1

Origin of Product

United States

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